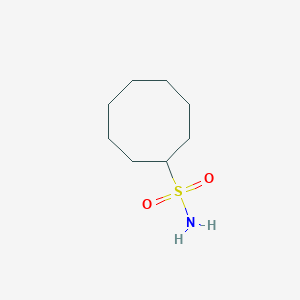

Cyclooctanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclooctanesulfonamide is an organic compound with the molecular formula C8H17NO2S. It belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound is characterized by a cyclooctane ring bonded to a sulfonamide group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanesulfonamide can be synthesized through various methods. One efficient method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I). This method is environmentally friendly and tolerates a wide range of functional groups . Another method involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using sulfonyl chlorides and amines. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclooctanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Cyclooctanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooctanesulfonamide involves its interaction with specific molecular targets. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Cyclooctanesulfonamide can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine. While these compounds share a common sulfonamide group, this compound is unique due to its cyclooctane ring structure, which imparts different chemical and biological properties . Similar compounds include:

Sulfamethoxazole: Used primarily as an antibacterial agent.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfanilamide: The simplest sulfonamide, used as a precursor for other sulfonamides.

This compound’s unique structure and properties make it a valuable compound for various applications in research and industry.

Biological Activity

Cyclooctanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a cyclic structure. The unique properties of cyclooctane derivatives stem from their ring strain and conformational flexibility, which can influence their interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- In vitro Studies : this compound has shown significant cytotoxicity against various cancer cell lines. In one study, derivatives demonstrated selective inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Compound 6e , a derivative of this compound, exhibited growth inhibition in A-2780 (ovarian), HT-29 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells, with the highest selectivity index against cancer cells compared to normal cells .

- Mechanisms of Action : The mechanism behind the anticancer activity includes the induction of cell cycle arrest at different phases (G1/S and G2/M) and apoptosis in cancer cells. Flow cytometric analysis indicated that compound 6e enhances the expression of cell cycle inhibitors such as p21 and p27, leading to growth arrest .

Table: Summary of Biological Activities

Antibacterial Activity

This compound also exhibits antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The sulfonamide moiety plays a crucial role in inhibiting bacterial growth by interfering with folic acid synthesis through competitive inhibition .

Case Studies

- Anticancer Efficacy : A study evaluated the effectiveness of this compound derivatives against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability compared to untreated controls, suggesting their potential as therapeutic agents in oncology .

- Antibacterial Properties : In another investigation, this compound was tested against resistant strains of Escherichia coli. The compound demonstrated notable antibacterial activity, indicating its potential as an alternative treatment for infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cyclooctanesulfonamide in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, such as sulfonylation of cyclooctane derivatives followed by amidation. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) and purification via column chromatography or recrystallization. Detailed protocols should be documented in the experimental section, including yields and spectroscopic validation (e.g., 1H NMR, 13C NMR) to ensure reproducibility .

Q. How can researchers characterize the purity and structural identity of this compound?

Structural confirmation requires a combination of analytical techniques:

- Spectroscopy : NMR (1H, 13C, DEPT) for functional group analysis and stereochemical assignment.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.

- Chromatography : HPLC or GC with standardized reference materials to assess purity (>95% recommended for pharmacological studies).

- Elemental Analysis : To confirm empirical composition. New compounds must include cross-referenced data with prior literature to validate identity .

Q. What experimental approaches are used to assess this compound’s stability under varying conditions?

Stability studies involve:

- Accelerated Degradation Tests : Exposing the compound to heat, light, and humidity (e.g., 40°C/75% RH for 4 weeks).

- Analytical Monitoring : Regular HPLC or LC-MS analysis to detect degradation products.

- pH-Dependent Stability : Testing solubility and decomposition in buffers (pH 1–12). Results should be tabulated with degradation kinetics (e.g., half-life) to guide storage recommendations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Contradictions often arise from variability in experimental design (e.g., cell lines, dosing regimens). A systematic approach includes:

- Meta-Analysis : Aggregating data from multiple studies to identify trends.

- Controlled Replication : Standardizing assays (e.g., IC50 determination via dose-response curves).

- Statistical Rigor : Applying ANOVA or mixed-effects models to account for inter-lab variability. Transparent reporting of negative results is critical for reconciling discrepancies .

Q. What strategies are effective for elucidating this compound’s mechanism of action?

Mechanistic studies require integrating:

- Target Identification : CRISPR screens or affinity chromatography to pinpoint binding proteins.

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects.

- In Silico Docking : Molecular dynamics simulations to predict ligand-receptor interactions. Hypothesis-driven experiments should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) of this compound analogs?

SAR frameworks involve:

- Analog Synthesis : Modifying sulfonamide substituents or cyclooctane ring size.

- Pharmacological Profiling : Testing analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity).

- QSAR Modeling : Using multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. PICOT (Population, Intervention, Comparison, Outcome, Time) principles ensure focused objectives .

Q. What methodologies optimize experimental parameters for this compound’s biological assays?

Optimization steps include:

- Dose Titration : Pre-testing solubility and cytotoxicity in vitro.

- Time-Kinetic Studies : Establishing exposure durations for maximal efficacy.

- Positive/Negative Controls : Using validated inhibitors/vehicles to minimize artifacts. Data should be reported with confidence intervals and effect sizes .

Q. How can comparative studies between this compound and its analogs address gaps in current research?

Comparative frameworks should:

- Benchmark Efficacy : Using standardized models (e.g., murine xenografts for antitumor activity).

- Evaluate Selectivity : Profiling off-target effects via kinome-wide screens.

- Assess Pharmacokinetics : Measuring bioavailability and metabolic stability (e.g., microsomal half-life). Results must contextualize advantages/disadvantages relative to existing compounds .

Q. What role does computational modeling play in advancing this compound research?

Computational tools aid in:

- Binding Affinity Prediction : Molecular docking with target proteins (e.g., sulfotransferases).

- ADMET Profiling : Predicting absorption, distribution, and toxicity via platforms like SwissADME.

- Crystal Structure Analysis : Density functional theory (DFT) to optimize synthetic routes. Models require validation with empirical data to ensure reliability .

Q. How can researchers address reproducibility challenges in this compound studies?

Reproducibility hinges on:

- Detailed Protocols : Documenting equipment calibration, reagent lots, and software versions.

- Open Data Sharing : Depositing raw data in repositories like Zenodo or Figshare.

- Collaborative Verification : Multi-lab initiatives to cross-validate findings.

Peer review checklists (e.g., ARRIVE guidelines) enhance transparency .

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

cyclooctanesulfonamide |

InChI |

InChI=1S/C8H17NO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H2,9,10,11) |

InChI Key |

MFWCERDYBMEDOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.